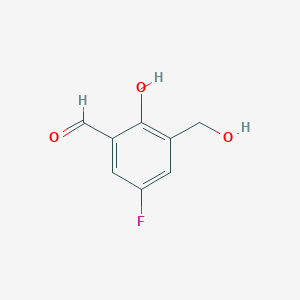
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-3-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar fluorination techniques used in laboratory synthesis could be scaled up for industrial applications. The choice of fluorinating agent and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-hydroxy-3-(carboxymethyl)benzaldehyde.
Reduction: 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and aldehyde groups may form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group instead of an aldehyde group.
2-Hydroxy-5-fluorobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both a hydroxymethyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
872725-47-8 |
|---|---|
Formule moléculaire |
C8H7FO3 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
5-fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-3,11-12H,4H2 |
Clé InChI |
NGVGIIDXNRIPDD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)O)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















